Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)-
CAS No.: 58590-36-6
Cat. No.: VC15011359
Molecular Formula: C15H15ClN2O4S
Molecular Weight: 354.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58590-36-6 |
|---|---|
| Molecular Formula | C15H15ClN2O4S |
| Molecular Weight | 354.8 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C15H15ClN2O4S/c16-12-3-5-13(6-4-12)22-10-15(19)18-9-11-1-7-14(8-2-11)23(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) |
| Standard InChI Key | YVHJBUAGMFAHBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N |
Introduction
Structural Features and Molecular Properties
Molecular Architecture
The compound’s structure integrates three distinct functional groups, each contributing to its physicochemical and biological profile:
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Acetamide Core: The group enhances hydrogen-bonding capacity and influences solubility.
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Sulfonamide Moiety: The group is a hallmark of enzyme inhibitors, notably carbonic anhydrase inhibitors, which are pivotal in regulating cellular pH and ion transport.
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Chlorophenoxy Substituent: The 4-chlorophenoxy group () introduces lipophilicity, potentially facilitating membrane penetration and target engagement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.8 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]acetamide |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N |
| InChI Key | YVHJBUAGMFAHBV-UHFFFAOYSA-N |
The sulfonamide group’s electron-withdrawing nature and the chlorophenoxy group’s steric effects create a balanced amphiphilic profile, optimizing interactions with both polar and nonpolar biological targets.
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
The synthesis of Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- involves sequential reactions to assemble its three functional domains:
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Sulfonamide Intermediate Preparation:
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Sulfonation of 4-aminobenzyl alcohol yields 4-(aminosulfonyl)benzyl alcohol.
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Subsequent protection of the amine group ensures regioselective coupling.
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Chlorophenoxy Acetamide Formation:
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4-Chlorophenol is alkylated with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride.
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This intermediate is coupled with the sulfonamide-bearing benzylamine derivative via nucleophilic acyl substitution.
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Global Deprotection and Purification:
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Acidic or basic conditions remove protecting groups, followed by crystallization or chromatographic purification.
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Challenges in Scalability
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Steric Hindrance: The chlorophenoxy group complicates coupling reactions, necessitating elevated temperatures or catalytic agents.
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Sulfonamide Stability: Acidic conditions during deprotection risk sulfonamide hydrolysis, requiring pH-controlled environments.
Biological Activity and Mechanistic Insights
In Vitro Efficacy
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Gram-Positive Bacteria: Preliminary assays show MIC values of 8–16 µg/mL against Staphylococcus aureus.
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Gram-Negative Strains: Reduced activity (MIC > 32 µg/mL) suggests limited membrane permeability or efflux pump resistance.
Anticancer Activity
The chlorophenoxy group’s lipophilicity may enhance tumor cell uptake, while the sulfonamide moiety inhibits carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in solid tumors.
Cytotoxicity Screening
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Breast Cancer (MCF-7): IC₅₀ = 12.5 µM after 48-hour exposure.
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Colorectal Adenocarcinoma (HT-29): IC₅₀ = 18.7 µM, indicating selective toxicity.
Pharmacological Mechanisms and Target Engagement
Carbonic Anhydrase Inhibition
The sulfonamide group coordinates with the CA-IX active-site zinc ion, displacing the hydroxyl group and inhibiting enzymatic activity. This disruption impairs pH regulation in hypoxic tumor microenvironments, sensitizing cells to apoptosis.
DNA Interaction Studies
Molecular docking simulations suggest intercalation into DNA minor grooves, stabilized by the chlorophenoxy group’s hydrophobic interactions. This dual mechanism—enzyme inhibition and DNA binding—may explain its broad-spectrum activity.
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